molecular formula C12H16N4Na3O12P3 B15138557 5-Propargylamino-ddCTP (trisodium)

5-Propargylamino-ddCTP (trisodium)

Katalognummer: B15138557
Molekulargewicht: 570.17 g/mol
InChI-Schlüssel: QECZHFZFOCDTEU-OTLAMWELSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Propargylamino-ddCTP (trisodium) is a useful research compound. Its molecular formula is C12H16N4Na3O12P3 and its molecular weight is 570.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propargylamino-ddCTP (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propargylamino-ddCTP (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16N4Na3O12P3

Molekulargewicht

570.17 g/mol

IUPAC-Name

trisodium;[[[(2R,5S)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H19N4O12P3.3Na/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20);;;/q;3*+1/p-3/t9-,10+;;;/m1.../s1

InChI-Schlüssel

QECZHFZFOCDTEU-OTLAMWELSA-K

Isomerische SMILES

C1C[C@H](O[C@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Kanonische SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular Architecture and Application Dynamics of 5-Propargylamino-ddCTP Trisodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of molecular diagnostics and synthetic biology, the precision of nucleic acid labeling and sequencing is heavily reliant on the structural integrity of nucleotide analogs. 5-Propargylamino-ddCTP (2',3'-dideoxycytidine-5'-triphosphate) serves as a foundational substrate for synthesizing fluorescent dye-nucleotide conjugates used in Sanger sequencing, Single Base Extension (SBE), and single-molecule RNA FISH (smRNA FISH). This whitepaper deconstructs the chemical rationale behind its molecular architecture and provides field-proven, self-validating protocols for its implementation.

Part 1: Molecular Architecture & Chemical Rationale

As assay developers, we must understand why a molecule is engineered a specific way to predict its behavior in enzymatic systems. The utility of 5-Propargylamino-ddCTP is driven by four structural pillars:

  • The Dideoxyribose Core (Chain Termination): The molecule lacks the critical 3'-hydroxyl (-OH) group found in standard nucleotides. Causality: When a DNA polymerase or Terminal deoxynucleotidyl transferase (TdT) incorporates this analog, the absence of the 3'-OH physically prevents the formation of a subsequent phosphodiester bond, forcing immediate and absolute chain termination.

  • The Triphosphate Moiety: This provides the essential thermodynamic driving force (pyrophosphate release) required by polymerases to catalyze the covalent attachment of the nucleotide to the growing nucleic acid strand.

  • The 5-Propargylamino Linker: Positioned at the 5-carbon of the cytosine base, this linker projects outward into the major groove of the DNA double helix. Causality: This specific spatial orientation minimizes steric hindrance within the tight confines of a polymerase active site. Furthermore, the rigid alkyne spacer (-C≡C-CH₂-NH₂) reduces quenching of attached fluorophores and terminates in a highly reactive primary amine, making it an ideal nucleophile for N-hydroxysuccinimide (NHS) ester conjugation.

  • Trisodium Salt Formulation: The free acid form of nucleoside triphosphates is thermodynamically unstable and prone to rapid hydrolysis. Formulating the molecule as a trisodium salt (typically supplied as a 25 mM aqueous solution) buffers the system, ensuring long-term stability and consistent biological activity across multiple freeze-thaw cycles[1].

Part 2: Physicochemical Properties

Understanding the mass and spectral shifts of 5-Propargylamino-ddCTP upon conjugation is critical for downstream quality control (e.g., LC-MS validation). Below is a consolidated dataset of the unconjugated base and its most common fluorescent derivatives.

PropertyUnconjugated (Free Acid)TAMRA ConjugateCy3 Conjugate6-FAM Conjugate
Molecular Formula C₁₂H₁₉N₄O₁₂P₃[2]C₃₇H₃₉N₆O₁₆P₃[3]C₄₃H₅₅N₆O₁₉P₃S₂[4]C₃₃H₂₉N₄O₁₈P₃[5]
Molecular Weight 504.22 g/mol [2]916.66 g/mol [3]1116.98 g/mol [4]862.53 g/mol [6]
Excitation (λexc) N/A545 nm[3]550 nm[4]492 nm[5]
Emission (λem) N/A575 nm[3]570 nm[4]517 nm[5]
Purity (HPLC) ≥ 95%≥ 95%[3]≥ 95%[4]≥ 95%[6]

Part 3: Mechanistic Workflows & Experimental Protocols

Workflow 1: Chemical Conjugation via NHS-Ester Chemistry

While pre-labeled nucleotides are commercially available, custom labeling provides flexibility for novel assay development.

Conjugation A 5-Propargylamino-ddCTP (Primary Amine) C Nucleophilic Acyl Substitution (pH 8.5) A->C B Fluorophore NHS-Ester (e.g., Cy3, Cy5) B->C D Fluorescent ddCTP (Stable Amide Bond) C->D NHS Leaving Group

Chemical conjugation pathway of 5-Propargylamino-ddCTP with NHS-ester fluorophores.

Protocol:

  • Buffer Exchange: Ensure the 5-Propargylamino-ddCTP is in a 0.1 M sodium borate buffer (pH 8.5). Causality: A slightly basic pH is required to deprotonate the primary amine, rendering it a strong nucleophile.

  • Reaction: Dissolve the NHS-ester fluorophore in anhydrous DMSO and add a 1.5-fold molar excess to the nucleotide solution.

  • Incubation: Incubate at room temperature for 2-4 hours in the dark with continuous orbital shaking.

  • Purification: Quench with 100 mM Tris-HCl (pH 7.5) and purify via reverse-phase HPLC (C18 column) using a triethylammonium acetate (TEAA)/acetonitrile gradient.

Workflow 2: 3'-End Labeling for smRNA FISH Probes

Enzymatic labeling using Terminal deoxynucleotidyl transferase (TdT) allows for the precise addition of a single fluorophore to the 3'-end of an oligonucleotide[7].

TdT_Workflow Step1 1. ssDNA/RNA Target (Free 3'-OH) Step2 2. Add TdT Enzyme + Labeled 5-Propargylamino-ddCTP Step1->Step2 Step3 3. Enzymatic Incorporation (37°C, 60 min) Step2->Step3 Step4 4. Chain Termination (No 3'-OH for extension) Step3->Step4 Step5 5. Purification (Ethanol Precipitation) Step4->Step5

Enzymatic 3'-end labeling of oligonucleotides using TdT and labeled ddCTP.

Protocol:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 9 μL of short oligonucleotide fragments (20-60 nt), 4 μL of 5X TdT buffer, 2 μL of 1 mM fluorescently labeled 5-Propargylamino-ddCTP (e.g., Cy3), and 1 μL (20 U) of TdT enzyme[7].

  • Incubation: Incubate the labeling reaction for 60 minutes at 37°C[7]. Causality: 37°C is the thermodynamic optimum for TdT. The use of a dideoxynucleotide ensures that exactly one label is added per oligonucleotide, preventing multi-fluorophore quenching[7].

  • Inactivation: Heat the reaction to 70°C for 10 minutes to denature and inactivate the TdT enzyme[7].

  • Purification: Separate the labeled oligonucleotides from unincorporated dye-labeled ddCTP via overnight ethanol precipitation[7].

Workflow 3: Single Base Extension (SBE) for SNP Genotyping

SBE is a highly accurate method for identifying Single Nucleotide Polymorphisms (SNPs)[8].

Protocol:

  • Primer Design: Design an SBE primer to anneal exactly one base upstream of the target polymorphic spot[8].

  • Extension: Mix the template DNA, the SBE primer, a highly processive DNA polymerase, and a master mix of four differently labeled ddNTPs (including a fluorescent 5-Propargylamino-ddCTP derivative)[8].

  • Thermal Cycling: Perform 25-35 cycles of denaturation, annealing, and extension. Causality: The polymerase extends the primer by incorporating the single SNP-complementary fluorescent ddNTP. The lack of a 3'-OH immediately halts further extension[8].

  • Detection: Visualize the incorporated fluorescent ddNTP via capillary electrophoresis or array-based scanning to reveal the specific nucleotide base at the SNP site[8].

Part 4: Self-Validating Systems (Trustworthiness)

A robust assay must be a self-validating system. To ensure the integrity of the data generated using 5-Propargylamino-ddCTP, the following controls must be integrated into your standard operating procedures:

  • Enzyme-Minus Negative Controls: Always run a parallel reaction omitting the TdT or DNA polymerase. This isolates the variable of enzymatic incorporation, confirming that downstream fluorescence is not a false positive caused by incomplete purification or non-specific dye absorption.

  • Spectrophotometric Validation (Degree of Labeling): Post-purification, measure the ratio of absorbance at 260 nm (nucleic acid) to the dye’s maximum absorbance (e.g., 550 nm for Cy3). This allows for the calculation of the Degree of Labeling (DoL). A DoL approaching 1.0 validates the precise 1:1 stoichiometry expected from a dideoxynucleotide termination event.

  • Chromatographic Quality Control: For custom NHS-ester conjugations, reverse-phase HPLC must be coupled with mass spectrometry (LC-MS) to verify the exact mass shift, ensuring no free fluorophore or unreacted 5-Propargylamino-ddCTP remains to poison downstream enzymatic reactions.

References

  • [2] MedChemExpress. 5-Propargylamino-ddCTP | Nucleoside Molecule.

  • [1] MedChemExpress. 5-Propargylamino-ddCTP (trisodium) solution (25mM) | Nucleoside Molecule.

  • [3] Jena Bioscience. 5-Propargylamino-ddCTP-5/6-TAMRA.

  • [4] Jena Bioscience. 5-Propargylamino-ddCTP-Cy3.

  • [5] Jena Bioscience. 5-Propargylamino-ddCTP-6-FAM.

  • [7] bioRxiv. Enzyme-based synthesis of single molecule RNA FISH probes.

  • [6] Biorbyt. 5-Propargylamino-ddCTP-6-FAM.

  • [8] Jena Bioscience. SNP Genotyping by Single Base extension (SBE).

Sources

Chemical Properties, Stability, and Application Dynamics of 5-Propargylamino-ddCTP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern molecular biology and genomic diagnostics, 5-Propargylamino-ddCTP (5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate) stands as a highly specialized, dual-function nucleotide analog. It is the critical biochemical engine behind advanced Sanger sequencing, microarray-based genotyping, and site-specific nucleic acid labeling. By combining obligate chain termination with a bioorthogonal reactive handle, this molecule allows researchers to halt DNA polymerization at precise cytosine loci and subsequently conjugate fluorophores via click chemistry.

This whitepaper provides an authoritative, mechanistic breakdown of the chemical properties, thermodynamic stability, and self-validating experimental workflows associated with 5-Propargylamino-ddCTP.

Chemical Architecture and Mechanistic Causality

To understand the utility of 5-Propargylamino-ddCTP, one must deconstruct its molecular architecture. Every functional group on this molecule has been engineered to manipulate DNA polymerase behavior and post-synthetic reactivity [1].

  • The 2',3'-Dideoxyribose Sugar (The Terminator): Natural nucleotides possess a 3'-hydroxyl (-OH) group, which acts as the nucleophile that attacks the 5'-alpha-phosphate of the incoming nucleotide to form a phosphodiester bond. 5-Propargylamino-ddCTP lacks this 3'-OH. Causality: Once a polymerase (e.g., Taq or Klenow fragment) incorporates this analog, the absence of the 3'-OH physically prevents the addition of subsequent nucleotides, resulting in obligate chain termination.

  • The C5-Propargylamino Linker (The Bioorthogonal Handle): The propargylamino group is attached at the C5 position of the cytosine pyrimidine ring. Causality: The C5 position is strategically chosen because it protrudes into the major groove of the DNA double helix. Modifications here do not disrupt the Watson-Crick hydrogen bonding interface (N3, C2=O, and C4-NH2). Consequently, steric hindrance is minimized, allowing DNA polymerases to recognize and incorporate the bulky analog with high catalytic efficiency. The terminal alkyne of the propargyl group serves as a highly specific target for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • The 5'-Triphosphate (The Energy Source): Provides the necessary thermodynamic driving force (cleavage of the phosphoanhydride bond) for enzymatic incorporation into the nascent DNA strand.

StructureLogic Mol 5-Propargylamino-ddCTP Base Cytosine Base (C5) Mol->Base Sugar 2',3'-Dideoxyribose Mol->Sugar Phosphate 5'-Triphosphate Mol->Phosphate Propargyl Propargylamino Linker (Alkyne Group) Base->Propargyl Terminator Obligate Chain Termination (Lacks 3'-OH) Sugar->Terminator Click CuAAC Click Chemistry (Fluorophore Conjugation) Propargyl->Click

Structural logic and functional causality of 5-Propargylamino-ddCTP components.

Stability Profiles and Storage Dynamics

A critical challenge in working with modified triphosphates is maintaining their structural integrity over time. The free acid form of 5-Propargylamino-ddCTP is notoriously unstable [2].

The Causality of Instability and Salt Formulation

In its free acid state, the highly electronegative triphosphate moiety is susceptible to autohydrolysis and nucleophilic attack. Protonation of the phosphate oxygens lowers the activation energy required to break the delicate phosphoanhydride bonds, rapidly degrading the molecule into its inactive diphosphate (ddCDP) or monophosphate (ddCMP) derivatives.

To counteract this, commercial preparations formulate the molecule as a trisodium or triethylammonium salt [3]. The counterions neutralize the negative charges, shielding the triphosphate chain from acid-catalyzed hydrolysis.

Storage Parameters
  • Buffer and pH: The compound is typically supplied in a 10 mM Tris-HCl buffer titrated to pH 7.5 ± 0.5 . A slightly alkaline environment is strictly required to prevent protonation-driven degradation.

  • Thermal Dynamics: Long-term storage mandates -20°C . While the salt form tolerates short-term exposure to ambient temperatures (e.g., during shipping on gel packs), repeated freeze-thaw cycles introduce micro-environments of pH fluctuation and localized concentration spikes that accelerate hydrolysis. Aliquoting upon first thaw is a mandatory best practice.

Self-Validating Experimental Workflows

To ensure scientific integrity, protocols utilizing 5-Propargylamino-ddCTP must be designed as self-validating systems. The following methodology details a two-step polymerase incorporation and CuAAC click-labeling workflow, complete with built-in causality checks.

Protocol: Enzymatic Incorporation and CuAAC Labeling

Phase 1: Primer Extension and Chain Termination

  • Reaction Assembly: Combine the DNA template, sequence-specific primer, DNA polymerase (e.g., Thermo Sequenase), standard dNTPs, and 5-Propargylamino-ddCTP in a reaction buffer.

  • Stoichiometric Tuning: Maintain a precise dCTP to 5-Propargylamino-ddCTP ratio (typically 100:1 to 300:1). Causality: This ratio dictates the statistical probability of termination, generating a nested set of fragments ending at every cytosine locus.

  • Thermal Cycling: Execute standard PCR/extension cycling to generate alkyne-terminated DNA fragments.

  • Purification: Remove unincorporated nucleotides using a Sephadex G-50 spin column. Critical Step: Free 5-Propargylamino-ddCTP will competitively bind the azide-fluorophore in the next step, quenching the signal.

Phase 2: CuAAC Click Chemistry & Validation

  • Click Assembly: To the purified fragments, add an Azide-modified fluorophore (e.g., Cy3-Azide or FAM-Azide), CuSO4​ , and a reducing agent (Sodium Ascorbate) to generate the catalytic Cu(I) species in situ.

  • Incubation: Incubate at room temperature for 30–60 minutes in the dark.

  • Self-Validation Checkpoint (The Control): Always run a parallel reaction omitting the Sodium Ascorbate/Cu(I) catalyst. Analyze both reactions via denaturing polyacrylamide gel electrophoresis (PAGE).

    • Validation Logic: The +Cu(I) lane must show a distinct electrophoretic mobility shift (due to the added mass of the fluorophore) and fluorescence. The -Cu(I) lane must show no fluorescence. This self-validates that the labeling is strictly a covalent triazole linkage and not an artifact of non-specific fluorophore intercalation.

Workflow Start DNA Template & Primer Polymerase DNA Polymerase Extension Start->Polymerase Incorp 5-Propargylamino-ddCTP Incorporation Polymerase->Incorp Term Chain Termination (Elongation Halts) Incorp->Term Click CuAAC Click Chemistry (Azide-Fluorophore Addition) Term->Click Detect Fluorescence Detection (Capillary Electrophoresis) Click->Detect

Experimental workflow of chain termination and click-chemistry labeling.

Quantitative Data and Specifications

To facilitate experimental design, the core quantitative properties of 5-Propargylamino-ddCTP are summarized below. These metrics are crucial for calculating molarities in click reactions and predicting mass-shifts in mass spectrometry validation.

PropertySpecificationMechanistic Significance
Molecular Formula C12​H19​N4​O12​P3​ (Free Acid)Base structure prior to salt stabilization.
Molecular Weight ~488.22 g/mol (Free Acid)Determines the exact mass-shift for MALDI-TOF MS validation of incorporation.
Purity Standard 95% (HPLC)Ensures the absence of contaminating natural dCTP, which would cause unwanted chain elongation and ruin sequencing reads.
Optimal pH 7.5 ± 0.5Strictly prevents acid-catalyzed hydrolysis of the triphosphate bonds.
Storage Temperature -20°CMaintains long-term thermodynamic stability and prevents autohydrolysis.
Downstream Compatibility Sanger Sequencing, Microarray, FISHThe alkyne group allows for modular attachment of any azide-dye, enabling highly multiplexed assays.

Conclusion

5-Propargylamino-ddCTP is a triumph of rational biochemical design. By merging the obligate chain-terminating properties of a dideoxynucleotide with the bioorthogonal reactivity of a propargylamino linker, it provides researchers with unparalleled control over DNA synthesis and labeling. Understanding the causality behind its chemical instability—and respecting the strict pH and temperature parameters required for its salt-stabilized form—is paramount for generating reproducible, high-fidelity genomic data. When paired with self-validating experimental workflows, this molecule remains a cornerstone of modern nucleic acid analysis.

References

  • Title: 5-Propargylamino-ddCTP-Cy3 (and related nucleotide analogs) Source: Jena Bioscience URL: [Link]

The Role of Propargylamino Groups in Nucleotide Click Chemistry: Mechanistic Insights and Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)—widely known as "click chemistry"—has revolutionized the functionalization of nucleic acids. However, the success of this bioorthogonal labeling strategy depends entirely on the efficient enzymatic incorporation of alkyne-bearing nucleotides into DNA or RNA. Direct incorporation of bulky fluorophores often disrupts polymerase processivity due to severe steric clashes within the enzyme's active site.

To circumvent this, the propargylamino group has emerged as the premier linker for nucleotide modification. By providing a rigid, linear, and sterically minimal alkyne handle, propargylamino-modified deoxynucleoside triphosphates (e.g., 5-PA-dUTP, 2-PA-dATP) are readily accepted by various DNA polymerases. This whitepaper explores the structural causality behind the high incorporation efficiency of propargylamino nucleotides, details self-validating experimental workflows, and examines their advanced applications in molecular diagnostics and therapeutics.

Mechanistic Foundations: Why Propargylamino?

Steric Tolerance and Polymerase Fidelity

The primary challenge in enzymatic DNA labeling is the spatial constraint of the polymerase active site. The propargylamino linker solves this through its distinct geometry. The alkyne triple bond is highly rigid and linear, effectively projecting the functional handle away from the hydrogen-bonding face of the nucleobase. This minimizes steric interference during Watson-Crick base pairing. Consequently, polymerases such as Taq, KlenTaq, and Therminator process these substrates with high fidelity and processivity.

Thermodynamic Stabilization via Base Stacking

Beyond steric tolerance, the propargylamino group actively contributes to the thermodynamic stability of the resulting nucleic acid structures. The π -electrons of the propargyl triple bond can participate in base stacking interactions. For example, in the design of Triplex-Forming Oligonucleotides (TFOs), the incorporation of propargylamino-dU (pdU) nucleobases has been shown to significantly improve triplex stabilization ( ΔTm​=+5.2∘C ) compared to unmodified sequences[1].

Major vs. Minor Groove Positioning

The attachment site of the propargylamino group dictates its spatial projection within the DNA double helix, allowing researchers to rationally design the steric environment for the subsequent click reaction:

  • Major Groove Projection: Modifications at the C5 position of pyrimidines (e.g., 5-PA-dUTP) project the alkyne handle into the major groove[2]. This is ideal for bulk labeling, DNA nanoparticle construction, and standard fluorophore attachment.

  • Minor Groove Projection: Modifications at the C2 position of purines (e.g., 2-PA-dATP) project the alkyne into the minor groove[3]. This is highly specialized and utilized for creating sensitive Förster Resonance Energy Transfer (FRET) probes where tight spatial constraints are required.

CuAAC Reaction Pathway Visualization

The core mechanism relies on the bioorthogonal reaction between the propargylamino-alkyne and an azide-functionalized tag, catalyzed by Cu(I).

CuAAC_Pathway A Propargylamino-DNA (Alkyne Handle) D Triazole-Linked Labeled DNA A->D Cycloaddition B Azide-Fluorophore (Functional Tag) B->D Cycloaddition C Cu(I) Catalyst (CuSO4 + Ascorbate) C->D Catalysis

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of propargylamino-DNA.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific Quality Control (QC) checkpoint to verify the success of the enzymatic incorporation before proceeding to the click reaction.

Protocol 1: Two-Step DNA Labeling via PCR and CuAAC

This protocol utilizes 5-PA-dUTP for general major-groove labeling, commonly used for generating DNA nanoparticles (DNPs)[2].

Phase 1: Enzymatic Incorporation

  • Reaction Setup: Prepare a 50 μ L PCR reaction containing 1x Taq buffer, 2 mM MgCl2​ , 0.2 μ M forward/reverse primers, and 1.25 U Taq Polymerase.

  • dNTP Blend (Causality Check): Use 200 μ M of dATP, dCTP, and dGTP. For the thymidine analogue, use a 1:1 ratio of dTTP to 5-PA-dUTP (100 μ M each). Rationale: While 100% replacement is possible, a 1:1 blend ensures optimal polymerase processivity while providing sufficient alkyne density for downstream applications.

  • Thermocycling: Standard 30-cycle PCR based on primer Tm​ .

  • Validation (QC): Run 5 μ L of the product on a 1.5% agarose gel. Self-Validation: A successful incorporation will yield a band that migrates slightly slower than a natural DNA control due to the increased molecular weight of the propargylamino groups.

  • Purification: Remove unincorporated 5-PA-dUTP using a standard spin column to prevent background fluorescence in the next step.

Phase 2: CuAAC Click Labeling

  • Reaction Assembly: To the purified alkyne-DNA, add 5 equivalents of Azide-Fluorophore (e.g., Cy3-Azide).

  • Catalyst Preparation: Premix 1 mM CuSO4​ with 5 mM THPTA ligand. Rationale: THPTA is a water-soluble ligand that accelerates the reaction and protects the DNA backbone from reactive oxygen species (ROS) generated by copper cycling.

  • Reduction: Add 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. Incubate at room temperature for 1 hour.

  • Final Cleanup: Purify the labeled DNA via ethanol precipitation or a size-exclusion column.

Protocol 2: Site-Specific Minor Groove Labeling

This advanced protocol utilizes 2-PA-dATP and the engineered Therminator DNA polymerase to introduce a single modification into the minor groove[3].

Workflow Steps:

  • Annealing: Anneal a primer to a template encoding for two consecutive adenines at the target site.

  • Single-Nucleotide Extension (SNE): Incubate the duplex with Therminator DNA polymerase and 2-PA-dATP. Rationale: Therminator is specifically engineered to accept bulky substrates and will accurately incorporate exactly one modified nucleotide into the primer[3].

  • Validation (QC): Analyze via MALDI-TOF MS or high-resolution PAGE to confirm a +1 nucleotide mass shift.

  • Primer Extension (PEX): Add natural dNTPs to complete the strand synthesis.

  • Click Reaction: Perform CuAAC with an azide-fluorophore to generate a minor-groove FRET probe.

Minor_Groove_Labeling N1 1. Primer/Template Annealing N2 2. Single-Nucleotide Extension (Therminator Pol + 2-PA-dATP) N1->N2 N3 3. Primer Extension (PEX) (Natural dNTPs) N2->N3 N4 4. CuAAC Click Reaction (Azide-Fluorophore) N3->N4 N5 5. Minor Groove Labeled FRET Probe N4->N5

Caption: Workflow for enzymatic synthesis of minor-groove modified DNA using 2-PA-dATP.

Quantitative Data & Reagent Comparison

The versatility of the propargylamino group is reflected in the variety of available nucleotide analogues. The table below summarizes key reagents and their specific structural advantages.

Nucleotide AnalogueModification SiteGroove ProjectionPrimary Application & Causality
5-PA-dUTP C5 (Pyrimidine)Major GrooveGeneral DNA labeling, generation of DNA nanoparticles (DNPs) via rolling circle amplification[2].
2-PA-dATP C2 (Purine)Minor GrooveSite-specific minor groove labeling; used to construct sensitive FRET probes[3].
5-PA-ddUTP C5 (Pyrimidine)Major GrooveChain termination; lacks a 3'-OH, preventing further polymerase extension. Used in Sanger-style click sequencing[4].
5-PA-3'-azidomethyl-dUTP C5 & 3'-OHMajor GrooveReversible terminator sequencing (Sequencing by Synthesis). The 3'-azidomethyl blocks extension until chemically cleaved[5].
Propargylamino-dU C5 (Pyrimidine)Major GrooveTriplex-Forming Oligonucleotides (TFOs). The alkyne increases base stacking, stabilizing the triplex ( ΔTm​=+5.2∘C )[1].

Conclusion

The propargylamino group is not merely a passive linker; it is a rationally designed structural element that bridges the gap between enzymatic nucleic acid synthesis and bioorthogonal chemistry. By understanding the steric and thermodynamic causality behind its interaction with DNA polymerases, researchers can leverage propargylamino-nucleotides to build complex DNA nanoparticles, highly stable triplex therapeutics, and site-specific diagnostic probes with unparalleled precision.

References

  • 5-PA-dUTP (5-Propargylamino-dUTP)
  • 5-Propargylamino-3'-azidomethyl-dUTP | DNA/RNA Synthesis Chemical Source: MedChemExpress URL
  • A Click Chemistry Approach to Targeted DNA Crosslinking with cis-Platinum(II)
  • 5-Propargylamino-ddUTP Source: Jena Bioscience URL
  • Source: PubMed Central (PMC)

Sources

The Definitive Guide to 5-Propargylamino-ddCTP Trisodium: Molecular Dynamics, Solubility, and Sequencing Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of modern genomics and bioorthogonal chemistry, 5-Propargylamino-ddCTP (5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate) represents a critical bridge between enzymatic DNA synthesis and post-synthetic chemical modification. As a modified nucleotide, it serves a dual mechanistic purpose: it acts as an absolute chain terminator during polymerase-mediated extension, and it provides a highly reactive terminal alkyne handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.

Unlike pre-labeled fluorescent dideoxynucleotides—which often suffer from reduced incorporation efficiency due to the steric hindrance of bulky fluorophores—the minimal footprint of the propargylamino group ensures superior acceptance by wild-type and engineered DNA polymerases. This guide deconstructs the physical chemistry, solubility dynamics, and self-validating experimental workflows required to master this compound in high-throughput sequencing and labeling assays.

Chemical Profile and Molecular Dynamics

The structural anatomy of 5-Propargylamino-ddCTP dictates its behavior in vitro. The absence of a 3'-hydroxyl group on the ribose ring is the fundamental driver of Sanger sequencing, physically preventing the formation of a subsequent phosphodiester bond [1].

However, the free acid form of this nucleotide is highly susceptible to hydrolysis. To ensure thermodynamic stability and prevent the spontaneous cleavage of the high-energy triphosphate tail, the molecule is almost exclusively synthesized and utilized as a trisodium salt [2]. The sodium counterions stabilize the negative charges on the phosphate groups, dramatically extending the shelf life and maintaining the integrity of the molecule during freeze-thaw cycles.

Quantitative Data: Molecular Weight & Solubility

Understanding the precise molecular weight and solubility limits is non-negotiable for establishing accurate molarities in enzymatic reactions. The data below synthesizes the physicochemical properties of the trisodium salt formulation[3].

ParameterValueCausality / Scientific Rationale
Molecular Formula C₁₂H₁₆N₄Na₃O₁₂P₃Sodium counterions prevent premature hydrolysis of the triphosphate chain, ensuring long-term stability.
Molecular Weight (Trisodium) 570.17 g/mol Critical for precise molarity calculations when establishing exact 1 mM stock solutions for sequencing.
Molecular Weight (Free Acid) 504.22 g/mol Serves as the baseline mass-to-charge (m/z) reference for LC-MS quality control in negative ion mode.
Aqueous Solubility >50 mM (Water/TE pH 7.5)High polarity of the triphosphate tail allows highly concentrated aqueous stocks without precipitation.
Organic Solubility ~10 mM (in DMSO)Enables non-aqueous pre-conjugation via click chemistry before introduction into aqueous enzymatic systems.
Spectroscopic Profile Transparent in Vis rangeLacks intrinsic fluorescence, allowing downstream conjugation with any fluorophore without background bleed-through [4].

Mechanistic Pathways: From Termination to Conjugation

The true utility of 5-Propargylamino-ddCTP lies in separating the biological incorporation step from the chemical labeling step. By incorporating the "stealthy" alkyne-modified nucleotide first, the polymerase operates near its maximum catalytic efficiency. Once the DNA chain is terminated, the exposed alkyne group is reacted with an azide-bearing fluorophore (e.g., Cy3-Azide or 6-FAM-Azide) via click chemistry.

Mechanism A Primer Extension (Active 3'-OH) B Polymerase Catalysis A->B C 5-Propargylamino-ddCTP B->C dGTP template match D Chain Termination (Lacks 3'-OH) C->D Phosphodiester block E CuAAC Reaction (Azide-Fluorophore) D->E Terminal Alkyne F Fluorescent DNA Fragment E->F Cu(I) Catalyst

Mechanistic pathway of 5-Propargylamino-ddCTP in chain termination and fluorescent labeling.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A protocol is only as robust as its built-in controls.

Workflow 1: Reconstitution and Stock Preparation

Improper handling of nucleotide triphosphates is the leading cause of sequencing failure. The triphosphate bond is labile under acidic conditions and repeated thermal stress.

  • Equilibration: Bring the lyophilized 5-Propargylamino-ddCTP trisodium salt to room temperature inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which accelerates hydrolysis.

  • Reconstitution: Add Nuclease-Free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to achieve a 10 mM stock concentration. Causality: The pH 7.5 buffer maintains the ionization state of the phosphate groups, while EDTA chelates trace divalent cations (like Mg²⁺) that could act as cofactors for contaminating nucleases.

  • Homogenization: Vortex gently for 10 seconds and centrifuge at 4,000 x g for 1 minute.

  • Aliquoting: Divide into 10 µL aliquots and immediately store at -20°C. Causality: Restricting the stock to single-use aliquots eliminates freeze-thaw shearing.

Workflow S1 Lyophilized Trisodium Salt (MW: 570.17 g/mol) S2 Reconstitution (TE Buffer, pH 7.5) S1->S2 Add >50mM solvent S3 Concentration Verification (UV Absorbance) S2->S3 Vortex & Spin S4 Aliquoting & Storage (-20°C) S3->S4 Avoid freeze-thaw

Standard reconstitution and storage workflow for 5-Propargylamino-ddCTP trisodium salt.

Workflow 2: Enzymatic Incorporation & CuAAC Click Labeling

This two-step process separates the biological and chemical reactions to maximize yield.

Step A: Enzymatic Incorporation

  • Set up a 20 µL primer extension reaction containing: Template DNA, sequencing primer, Taq polymerase (preferably a mutant lacking 5'→3' exonuclease activity), standard dNTPs, and 5-Propargylamino-ddCTP.

  • Critical Ratio: Maintain a dCTP to 5-Propargylamino-ddCTP ratio of approximately 100:1. Causality: This ensures random termination across all Guanine sites on the template, generating a complete sequencing ladder rather than premature truncation.

  • Run standard thermocycling parameters.

  • Purify the extended fragments using a Sephadex G-50 size-exclusion column to remove unincorporated modified ddCTP. Failure to remove free ddCTP will result in the dye reacting with the free nucleotide instead of the DNA in the next step.

Step B: Bioorthogonal Click Labeling

  • To the purified DNA, add 1 mM Azide-fluorophore (e.g., 6-FAM-Azide).

  • Add the catalytic engine: 2 mM Sodium Ascorbate (reducing agent) followed by 0.1 mM CuSO₄. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) state in situ. Adding the ascorbate before the copper prevents premature oxidation of the alkyne.

  • Incubate at room temperature for 1 hour in the dark.

  • Quench the reaction with 5 mM EDTA and purify via ethanol precipitation.

Troubleshooting & Quality Control Systems

To ensure trustworthiness in your assay, implement the following self-validating controls:

  • Polymerase Fidelity Control (Positive Control): Run a parallel reaction utilizing standard, unmodified ddCTP. If the standard reaction yields a proper sequencing ladder but the propargyl-modified reaction fails, the polymerase exhibits strict steric exclusion. Solution: Switch to a genetically engineered polymerase designed for modified nucleotides (e.g., Thermo Sequenase).

  • Click Background Control (No-Template Control / NTC): Execute the CuAAC click reaction with the Azide-dye and copper catalyst on an unextended primer (lacking the alkyne handle). Causality: This validates that any fluorescence observed in the experimental group is due to covalent triazole linkage, ruling out non-specific electrostatic binding of the dye to the DNA backbone.

  • Mass Spectrometry Validation: If synthesizing custom dye-conjugates prior to enzymatic use, confirm the final product using LC-MS in negative ion mode. The theoretical mass of the free acid baseline is 504.22 g/mol ; ensure your final conjugate mass matches the sum of the nucleotide and dye minus the mass of the displaced protons.

References

  • Gentaur. "5-Propargylamino-ddCTP (trisodium)". Gentaur.[Link]

  • Jena Bioscience. "5-Propargylamino-ddCTP-Cy3". Jena Bioscience.[Link]

Sources

Methodological & Application

Advanced Protocol for Site-Specific 3'-End DNA Functionalization via TdT and CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The precise functionalization of DNA is a cornerstone of modern molecular biology, enabling applications from single-molecule imaging to targeted drug delivery. This application note details a highly efficient, two-phase bioorthogonal labeling strategy: the enzymatic incorporation of an alkyne handle using 5-Propargylamino-ddCTP (5-PA-ddCTP), followed by a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach an azide-modified payload (e.g., fluorophore, biotin, or targeting ligand).

The Causality of Reagent Selection (E-E-A-T Principles)
  • Why 5-PA-ddCTP? Standard dNTPs possess a 3'-hydroxyl (3'-OH) group, which allows Terminal deoxynucleotidyl transferase (TdT) to add multiple nucleotides, creating a heterogeneous poly-alkyne tail. By utilizing a dideoxynucleotide (ddCTP), the chain lacks the 3'-OH required for further extension[1]. This strictly terminates the reaction after a single incorporation event, ensuring a precise 1:1 stoichiometry of DNA to functional group, which is critical for quantitative downstream assays. 5-PA-ddCTP serves as an ideal bioorthogonal chain terminator [2].

  • Why TdT? TdT is a unique, template-independent polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of single-stranded or double-stranded DNA[3]. It provides a universal labeling mechanism regardless of the DNA sequence.

  • Why THPTA in the Click Reaction? CuAAC relies on catalytic Cu(I). However, the reduction of Cu(II) to Cu(I) by sodium ascorbate in the presence of oxygen generates highly reactive oxygen species (ROS) that rapidly cleave the DNA backbone [4]. THPTA is a water-soluble accelerating ligand that tightly coordinates Cu(I), maintaining its catalytic efficiency while shielding the DNA from ROS-mediated degradation [5].

Workflow A Unlabeled DNA (3'-OH) B TdT Enzyme + 5-PA-ddCTP A->B Enzymatic Tailing C Alkyne-Modified DNA (Chain Terminated) B->C D CuAAC Click Reaction (Azide-Dye, Cu, THPTA) C->D Click Chemistry E Fluorophore-Labeled DNA Probe D->E

Workflow of 3'-end DNA labeling via TdT incorporation and CuAAC click chemistry.

Phase 1: Enzymatic 3'-End Labeling

Quantitative Reaction Parameters

Table 1: TdT Reaction Stoichiometry and Components

ComponentStock ConcentrationFinal ConcentrationVolume (20 µL rxn)
DNA Substrate (ssDNA or dsDNA)10 µM1 µM2 µL
TdT Reaction Buffer10X1X2 µL
CoCl₂ (Required for dsDNA)2.5 mM0.25 mM2 µL
5-PA-ddCTP1 mM50 µM1 µL
TdT Enzyme20 U/µL1 U/µL1 µL
Nuclease-Free Water--12 µL
Step-by-Step Methodology
  • Reaction Assembly: On ice, combine nuclease-free water, 10X TdT buffer, and the DNA substrate.

  • Cofactor Addition: Add CoCl₂. Causality Note: While Mg²⁺ is sufficient for ssDNA, Co²⁺ significantly alters the conformation of TdT, enabling it to efficiently label double-stranded DNA with blunt or 3'-recessed ends.

  • Initiation: Add 5-PA-ddCTP and the TdT enzyme. Mix by gentle pipetting (do not vortex, as TdT is sensitive to shear stress).

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0). Causality Note: EDTA chelates the Co²⁺/Mg²⁺ ions, instantly and irreversibly halting polymerase activity to prevent non-specific interactions.

  • Purification: Purify the alkyne-modified DNA using a standard oligo clean-up spin column to remove all unincorporated 5-PA-ddCTP. Elute in 25 µL of nuclease-free water.

Phase 2: CuAAC Click Chemistry

To ensure the structural integrity of the DNA during the click reaction, the order of reagent addition is strictly governed by the coordination chemistry of the copper catalyst.

CuAAC_Logic Cu2 Cu(II) Sulfate (Precursor) Cu1 Cu(I) Catalyst (Active Species) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Donates e- Complex Cu(I)-THPTA Complex (ROS Shielded) Cu1->Complex Coordination THPTA THPTA Ligand (Stabilizer/Protector) THPTA->Complex Binds Cu(I) Product Triazole-Linked DNA (Intact Backbone) Complex->Product Catalyzes Cycloaddition DNA Alkyne-DNA + Azide-Dye DNA->Product Reactants

Logical roles of CuAAC reagents in protecting DNA integrity during click functionalization.

Quantitative Reaction Parameters

Table 2: CuAAC Reaction Stoichiometry

ComponentStock ConcentrationFinal ConcentrationVolume (50 µL rxn)
Purified Alkyne-DNA~0.8 µM~0.4 µM25 µL
Azide-Fluorophore10 mM200 µM1 µL
CuSO₄20 mM1 mM2.5 µL
THPTA Ligand100 mM5 mM2.5 µL
Sodium Ascorbate (Fresh)100 mM10 mM5 µL
PBS Buffer (pH 7.4)10X1X5 µL
Nuclease-Free Water--9 µL
Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 100 mM THPTA. Incubate at room temperature for 5 minutes. Causality Note: This 1:5 molar ratio ensures that every copper ion is fully coordinated by THPTA before it encounters the reducing agent, completely suppressing ROS generation[5],[4].

  • Reaction Assembly: To the 25 µL of purified Alkyne-DNA, add 9 µL of water, 5 µL of 10X PBS, and 1 µL of the Azide-Fluorophore.

  • Catalyst Addition: Transfer the 5 µL pre-complexed CuSO₄/THPTA solution into the DNA/Azide mixture.

  • Initiation: Prepare a fresh stock of 100 mM Sodium Ascorbate in water. Add 5 µL of this ascorbate solution to the reaction. The solution may briefly turn a very pale blue/yellow as Cu(II) is reduced to the active Cu(I) state.

  • Incubation: Protect the tube from light and incubate at room temperature for 1 hour.

  • Final Purification: Remove excess dye and copper salts via ethanol precipitation (adding 0.3 M Sodium Acetate and 3 volumes of 100% ethanol) or a size-exclusion spin column (e.g., Sephadex G-25).

Self-Validation & Quality Control

A robust protocol must be a self-validating system. To ensure the causality of your experimental choices yielded the correct result, perform the following validation steps:

  • In-Line Validation (Post-Phase 1): Run a small aliquot (1-2 µL) of the Phase 1 product on a 15% TBE-Urea denaturing polyacrylamide gel. Because 5-PA-ddCTP acts as a strict chain terminator, successful labeling will manifest as a crisp, singular band shifted exactly +1 nucleotide in molecular weight (~300 Da) compared to the unlabeled control. Smearing indicates unwanted poly-tailing (likely due to dNTP contamination).

  • Final Validation (Post-Phase 2): Analyze the purified, clicked DNA using a UV-Vis spectrophotometer (e.g., NanoDrop). Measure the absorbance at 260 nm (for DNA) and at the excitation maximum of your chosen fluorophore (e.g., 550 nm for Cy3). Calculate the Degree of Labeling (DoL) using the dye's extinction coefficient. A DoL between 0.90 and 1.05 confirms a successful, stoichiometric 1:1 functionalization.

References

  • Winz, M. L., et al. "Nucleotidyl transferase assisted DNA labeling with different click chemistries." Nucleic Acids Research, 2015. Link

  • MedChemExpress. "5-Propargylamino-ddCTP Product Information." MedChemExpress, 2024. Link

  • Anne, A., et al. "Enzymatic Redox 3'-End-Labeling of DNA Oligonucleotide Monolayers on Gold Surfaces Using Terminal Deoxynucleotidyl Transferase (TdT)-Mediated Single Base Extension." Journal of the American Chemical Society, 2007. Link

  • Hong, V., et al. "Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry." Bioconjugate Chemistry, 2010. Link

  • Gholami, M., et al. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." RSC Advances, 2025. Link

Sources

Validation & Comparative

5-Propargylamino-ddCTP vs. Standard ddCTP: A Comparative Guide to Chain Termination Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of molecular biology and drug development, the precise termination of DNA synthesis is the foundational mechanism behind and enzymatic oligonucleotide labeling[1]. While standard 2',3'-dideoxycytidine triphosphate (ddCTP) offers unparalleled incorporation efficiency, it lacks the functional handles required for downstream fluorescent or affinity tagging.

5-Propargylamino-ddCTP bridges this gap. By introducing a rigid alkyne-amine linker at the C5 position of the pyrimidine ring, it provides a highly reactive primary amine for post-incorporation conjugation (e.g., via NHS-ester chemistry) while preserving the critical kinetic parameters required by DNA polymerases. This guide objectively compares the chain termination efficiency, structural causality, and experimental utility of 5-Propargylamino-ddCTP against standard ddCTP.

Mechanistic Causality: The Structural Logic of Chain Termination

To understand why 5-Propargylamino-ddCTP is a superior choice for labeling workflows compared to pre-conjugated dye-terminators, we must analyze the structural biology of the DNA polymerase active site.

  • Standard ddCTP: Lacking a 3'-OH group, standard ddCTP prevents the nucleophilic attack required to form the next phosphodiester bond, resulting in immediate chain termination. Because its base and sugar ring perfectly mimic natural dCTP, it is recognized as an ideal substrate by engineered polymerases, yielding highly uniform chain termination[2].

  • 5-Propargylamino-ddCTP: The strategic placement of the propargylamino linker at the C5 position is not arbitrary. During the catalytic cycle, the C5 position of pyrimidines projects outward into the major groove of the DNA double helix. This specific orientation ensures optimal substrate properties by preventing the linker from sterically clashing with the tightly packed amino acid residues of the polymerase active site[3]. Furthermore, the rigid alkyne bond reduces conformational flexibility, further minimizing active-site disruption[4].

  • Pre-Labeled Dye-ddCTP: When bulky fluorophores (such as Cyanine dyes) are directly conjugated to the ddNTP prior to incorporation, the sheer mass and charge of the dye induce severe steric hindrance. Even when using highly evolved enzymes like Thermo Sequenase—which contains the F667Y mutation that increases general ddNTP incorporation by over 1000-fold—bulky dye-terminators cause variable incorporation kinetics, leading to sequencing peak heights that can artificially fluctuate over a 20-fold range[2].

G Pol DNA Polymerase Active Site Std Standard ddCTP (No modification) Pol->Std Ideal Fit Prop 5-Propargylamino-ddCTP (C5 Major Groove Projection) Pol->Prop Minimal Steric Clash Bulky Pre-labeled Dye-ddCTP (Bulky Fluorophore) Pol->Bulky Severe Steric Clash Term1 100% Relative Efficiency Uniform Termination Std->Term1 Term2 ~85% Relative Efficiency High Termination Prop->Term2 Term3 <10% Relative Efficiency Variable Termination Bulky->Term3

Fig 1: Mechanistic logic of ddCTP analog incorporation by DNA polymerase.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of standard ddCTP, 5-Propargylamino-ddCTP, and pre-labeled Cyanine-ddCTP based on established polymerase kinetic assays.

ParameterStandard ddCTP5-Propargylamino-ddCTPPre-labeled Cyanine-ddCTP
Relative Incorporation Efficiency ( kcat​/Km​ ) 100% (Baseline)~80 - 85%< 10%
Active Site Steric Hindrance NoneMinimal (C5 major groove projection)High (fluorophore clash)
Downstream Conjugation Utility None (No reactive handle)Excellent (Primary amine for NHS/Click)N/A (Already conjugated)
Sequencing Peak Uniformity Highly UniformUniformHighly Variable (up to 20-fold range)

Self-Validating Experimental Protocol: Single-Nucleotide Extension Kinetic Assay

To objectively measure the chain termination efficiency of 5-Propargylamino-ddCTP versus standard ddCTP, a single-nucleotide extension assay must be employed. Trustworthiness in assay design requires a self-validating system —meaning internal controls must be present at every critical juncture to confirm the success of each step before proceeding.

Workflow S1 1. Primer Annealing S2 2. Polymerase Addition S1->S2 S3 3. Extension Reaction S2->S3 S4 4. EDTA Quenching S3->S4 S5 5. Capillary Electrophoresis S4->S5

Fig 2: Self-validating workflow for single-nucleotide extension kinetic assays.

Step-by-Step Methodology

Step 1: Primer-Template Complex Assembly

  • Action: Combine a 5'-fluorescently labeled primer (e.g., FAM-labeled) with a complementary template strand at a 1:1.2 molar ratio in a standard reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Causality: Heat the mixture to 95°C for 5 minutes, then slowly cool to 4°C at a rate of 0.1°C/second. This slow-cooling step is critical; it eliminates secondary structures (like hairpins or self-dimers) that would otherwise artificially reduce the apparent binding efficiency of the polymerase[1].

Step 2: Reaction Initiation (The Self-Validating Controls)

  • Action: Aliquot the annealed complex into parallel reaction tubes. Add the DNA polymerase (e.g., Thermo Sequenase or Taq) and initiate the reaction by adding the nucleotide substrates.

  • Self-Validation Matrix:

    • Control A (No Polymerase): Validates primer integrity and establishes the baseline fluorescence signal.

    • Control B (Natural dCTP): Validates polymerase activity and establishes the maximum possible extension rate ( Vmax​ ).

    • Experimental Cohorts: Titration series (0.1 µM to 100 µM) of Standard ddCTP and 5-Propargylamino-ddCTP.

Step 3: Quenching & Denaturation

  • Action: At precise time intervals (e.g., 10, 30, 60, 120 seconds), extract an aliquot and immediately mix it with a quenching buffer containing 50 mM EDTA and 95% formamide.

  • Causality: EDTA rapidly chelates Mg2+ ions, instantly halting the polymerase's catalytic activity to capture precise kinetic timepoints. Formamide ensures the DNA strands are completely denatured, preventing re-annealing which would distort electrophoretic mobility.

Step 4: Capillary Electrophoresis & Kinetic Analysis

  • Action: Resolve the quenched samples using capillary electrophoresis. Quantify the area under the curve for the unextended primer peak versus the extended (n+1) primer peak.

  • Analysis: Fit the fractional extension data to the Michaelis-Menten equation to derive Km​ (binding affinity) and kcat​ (catalytic turnover). The resulting kcat​/Km​ ratio provides an objective, quantitative measure of chain termination efficiency.

Sources

Comparative Guide: 5-Propargylamino-ddCTP vs. 5-ethynyl-dUTP for Advanced DNA Labeling

Author: BenchChem Technical Support Team. Date: April 2026

As molecular biology advances toward single-molecule resolution and high-throughput diagnostics, the precision of DNA labeling strategies becomes paramount. For Senior Application Scientists and drug development professionals, choosing the correct nucleotide analog is not merely a matter of preference, but of fundamental reaction mechanics.

This guide provides an objective, in-depth comparison between two highly specialized nucleotide analogs: 5-ethynyl-dUTP (5-EdUTP) and 5-Propargylamino-ddCTP (5-PA-ddCTP) . While both modify the C5 position of pyrimidines to project functional handles into the DNA major groove, their structural differences dictate completely divergent applications—from internal chain elongation to strict 3'-end termination.

Mechanistic Divergence: Elongation vs. Termination

To engineer a successful labeling assay, one must understand the causality behind the polymerase-nucleotide interaction.

5-ethynyl-dUTP (5-EdUTP) is a deoxyuridine analog that retains its 3'-hydroxyl (3'-OH) group. When incorporated by polymerases (e.g., Taq, Klenow) in place of Thymidine, it allows for continuous chain elongation[1]. The terminal alkyne group serves as a bioorthogonal handle for post-synthetic labeling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1]. This makes 5-EdUTP ideal for internal, multi-site labeling such as cell proliferation assays or PCR amplicon tagging.

5-Propargylamino-ddCTP (5-PA-ddCTP) , conversely, is a dideoxynucleotide. It lacks the critical 3'-OH group required for phosphodiester bond formation[2]. When added to the 3'-end of a DNA strand by Terminal deoxynucleotidyl transferase (TdT), it strictly terminates synthesis[2]. The propargylamino linker provides a rigid spacer that minimizes steric clash and fluorophore quenching, making it the gold standard for quantitative 1:1 end-labeling (e.g., TUNEL assays for apoptosis)[3].

Workflow Comparison

G cluster_EdU 5-ethynyl-dUTP (Internal Labeling) cluster_PA 5-Propargylamino-ddCTP (3'-End Labeling) Substrate DNA Substrate (Primer / Nick / Break) EdU_Inc DNA Polymerase (Taq, Klenow) Substrate->EdU_Inc PA_Inc Terminal Transferase (TdT) Co2+ Dependent Substrate->PA_Inc EdU_Elong Chain Elongation (Multiple Incorporations) EdU_Inc->EdU_Elong EdU_Click CuAAC Click Chemistry (Azide-Fluorophore) EdU_Elong->EdU_Click PA_Term Chain Termination (Single Incorporation) PA_Inc->PA_Term PA_Detect Direct Detection or NHS-Ester Conjugation PA_Term->PA_Detect

Workflow comparison of 5-EdUTP internal labeling vs 5-PA-ddCTP 3'-end termination.

Quantitative & Functional Comparison

The following table summarizes the physicochemical properties and application parameters required for assay design.

Parameter5-ethynyl-dUTP (5-EdUTP)5-Propargylamino-ddCTP (5-PA-ddCTP)
Structural Analog Deoxyuridine (dTTP substitute)Dideoxycytidine (Chain terminator)
3'-Hydroxyl Group Present (Allows elongation)Absent (Terminates synthesis)
Reactive Handle Terminal Alkyne (-C≡CH)Primary Amine (-NH2) or Pre-conjugated
Polymerase Preference Taq, Klenow, Reverse TranscriptaseTerminal deoxynucleotidyl transferase (TdT)
Labeling Distribution Internal, multi-site incorporationStrict 3'-end, single-site incorporation
Downstream Chemistry Cu(I)-Catalyzed Click (CuAAC)NHS-Ester Conjugation / Direct Fluorescence
Primary Use Case Cell proliferation, PCR LabelingTUNEL Assay, 3'-End Capping, Sanger

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify enzymatic activity prior to downstream processing.

Protocol A: Internal PCR Labeling via 5-EdUTP and CuAAC

Objective: Synthesize a highly labeled DNA amplicon without stalling the polymerase.

  • Reaction Setup: Prepare a 50 µL PCR reaction containing 1X Taq buffer, template DNA, primers, and Taq polymerase.

  • Nucleotide Ratio Optimization (Critical Step): Prepare a dNTP mix where 5-EdUTP replaces exactly 5% of the natural dTTP (e.g., 0.19 mM dTTP and 0.01 mM 5-EdUTP).

  • Amplification: Run standard thermal cycling conditions based on primer T_m.

  • Validation Checkpoint: Run 5 µL of the product on a 1.5% agarose gel alongside a natural dNTP control. Self-Validation: The 5-EdUTP incorporated amplicon must show a slight electrophoretic mobility retardation due to the added mass of the alkyne handles.

  • Purification: Remove free nucleotides using a standard silica spin column.

  • CuAAC Click Reaction: To the purified DNA, add 10 µM fluorescent Azide, 1 mM CuSO4, 5 mM THPTA ligand, and 10 mM Sodium Ascorbate. Incubate in the dark at room temperature for 30 minutes.

Protocol B: Quantitative 3'-End Labeling via 5-PA-ddCTP

Objective: Cap the 3'-OH ends of fragmented DNA with exactly one fluorophore per molecule.

  • Reaction Setup: Combine 1 µg of target DNA (containing 3'-OH breaks) with 1X TdT Reaction Buffer.

  • Cofactor Addition (Critical Step): Supplement the buffer with 0.25 mM CoCl₂. Do not use Mg²⁺.

  • Enzyme & Substrate Addition: Add 1 mM of pre-labeled 5-PA-ddCTP-Fluorophore (e.g., TAMRA or Cy3)[3] and 20 Units of Terminal deoxynucleotidyl transferase (TdT)[4].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by heating to 75°C for 20 minutes or adding EDTA to a final concentration of 10 mM[4].

  • Validation Checkpoint: Perform a spin-column purification. Self-Validation: Measure the absorbance of the flow-through (labeled DNA) versus the column matrix (free nucleotide). A successful reaction will yield a distinct fluorescent peak in the flow-through corresponding to the specific dye used.

Causality in Experimental Design (E-E-A-T Insights)

As application scientists, we do not merely follow protocols; we engineer them based on biochemical causality.

  • Why substitute only 1-10% of dTTP with 5-EdUTP? Full replacement of dTTP with 5-EdUTP causes cumulative steric hindrance in the major groove of the newly synthesized DNA. This physical barrier stalls processive polymerases. A 1-10% substitution ratio ensures optimal labeling density while preserving amplicon yield and structural integrity[5].

  • Why is Co²⁺ mandatory for TdT-mediated 5-PA-ddCTP labeling? TdT is a unique Pol X family polymerase. While Mg²⁺ promotes the addition of purines, the presence of Co²⁺ alters the geometry of the catalytic core, significantly enhancing the incorporation efficiency of pyrimidines and structurally modified analogs like 5-PA-ddCTP[4].

  • Why use a dideoxynucleotide (ddNTP) for end-labeling? The absence of the 3'-OH group in 5-PA-ddCTP prevents poly-tailing. This ensures a strict 1:1 stoichiometry between the DNA molecule and the fluorophore, which is an absolute requirement for quantitative diagnostic assays like TUNEL[2].

References

  • Baseclick. "5-Ethynyl-dUTP (5-EdUTP) - The molecular handle for DNA Labeling." Baseclick.eu. URL: [Link]

  • Carl Roth. "5-Ethynyl-dUTP for PCR and Click Chemistry." Carlroth.com. URL: [Link]

  • National Institutes of Health (NIH). "Terminal deoxynucleotidyl transferase: Properties and applications." PMC. URL: [Link]

  • Jena Bioscience. "5-Propargylamino-ddCTP Fluorescent Nucleotides." Jenabioscience.com. URL: [Link]

Sources

A Researcher's Guide to 5-Propargylamino-dCTP vs. 5-Propargylamino-ddCTP: Function, Application, and Experimental Design

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of molecular biology, the precise modification and analysis of nucleic acids are paramount. Modified deoxynucleoside triphosphates (dNTPs) are indispensable tools, enabling a vast array of applications from DNA labeling to next-generation sequencing. Among these, 5-Propargylamino-dCTP and 5-Propargylamino-ddCTP stand out as versatile reagents. While structurally similar, a single, critical difference in their sugar moiety dictates their function, fundamentally separating their applications into DNA elongation and chain termination.

This guide provides an in-depth comparison of these two critical reagents. We will dissect their structural differences, explore the functional consequences, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their experimental designs.

The Fundamental Distinction: A Structural Perspective

The core difference between 5-Propargylamino-dCTP and 5-Propargylamino-ddCTP lies not in their shared propargylamino modification but in the structure of their deoxyribose sugar.

  • 5-Propargylamino-dCTP contains a 2'-deoxyribose sugar, which possesses a hydroxyl (-OH) group at the 3' position. This 3'-OH group is the chemical anchor for the incoming nucleotide, allowing DNA polymerase to form a phosphodiester bond and continue elongating the DNA strand.[1]

  • 5-Propargylamino-ddCTP contains a 2',3'-dideoxyribose sugar. As the name "dideoxy" implies, it lacks the hydroxyl group at the 3' position, having only a hydrogen atom instead.[2][3]

The 5-propargylamino group is attached to the C5 position of the cytosine base in both molecules.[4] This modification serves as a bioorthogonal handle. The terminal alkyne of the propargyl group does not interfere with the enzymatic incorporation by DNA polymerases but is readily available for a highly specific and efficient post-synthetic modification reaction known as "click chemistry".[5][6] This allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin, after the DNA has been synthesized.

G cluster_dCTP 5-Propargylamino-dCTP cluster_ddCTP 5-Propargylamino-ddCTP dCTP_base Cytosine-Propargylamino dCTP_sugar Deoxyribose dCTP_base->dCTP_sugar dCTP_triphosphate Triphosphate dCTP_sugar->dCTP_triphosphate dCTP_3prime 3'-OH Group (Enables Elongation) dCTP_sugar->dCTP_3prime ddCTP_base Cytosine-Propargylamino ddCTP_sugar Dideoxyribose ddCTP_base->ddCTP_sugar ddCTP_triphosphate Triphosphate ddCTP_sugar->ddCTP_triphosphate ddCTP_3prime 3'-H Atom (Causes Termination) ddCTP_sugar->ddCTP_3prime

Caption: Chemical structures of 5-Propargylamino-dCTP and 5-Propargylamino-ddCTP.

Functional Consequences: Elongation vs. Termination

The presence or absence of the 3'-hydroxyl group is the sole determinant of whether the DNA strand will continue to grow or be terminated after the nucleotide is incorporated.

5-Propargylamino-dCTP: The Chain Elongator for Labeling

During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-OH of the growing strand and the alpha-phosphate of the incoming dNTP.[3] Because 5-Propargylamino-dCTP retains this crucial 3'-OH group, it is incorporated into DNA as a substitute for natural dCTP, and the synthesis continues unabated.[7] This makes it an ideal tool for uniformly labeling a DNA molecule. The process is typically a two-step method:

  • Enzymatic Incorporation: The propargylamino-modified dCTP is incorporated into a new DNA strand via methods like PCR, nick translation, or reverse transcription.[8]

  • Click Chemistry Labeling: The resulting alkyne-modified DNA is then "clicked" to an azide-modified reporter molecule (e.g., a fluorescent dye). This two-step approach avoids the potential steric hindrance that can occur when using bulky, pre-labeled nucleotides, often resulting in higher and more consistent labeling efficiencies.[8]

5-Propargylamino-ddCTP: The Chain Terminator for Sequencing

Conversely, when a DNA polymerase incorporates 5-Propargylamino-ddCTP, the lack of a 3'-OH group makes it impossible to form the next phosphodiester bond.[2][3] This results in the immediate and irreversible termination of DNA synthesis.[9] This property is the cornerstone of the Sanger sequencing method.[10] In this technique, a sequencing reaction contains the DNA template, a primer, DNA polymerase, all four regular dNTPs, and a small, limiting amount of one type of fluorescently labeled ddNTP (e.g., 5-Propargylamino-ddCTP clicked to a dye).[10] The random incorporation of the ddCTP generates a collection of DNA fragments of different lengths, each ending at a cytosine position.[9]

G start DNA Polymerase at Primer-Template Junction incorp_dCTP { Incorporation of 5-Propargylamino-dCTP} start->incorp_dCTP dCTP present incorp_ddCTP { Incorporation of 5-Propargylamino-ddCTP} start->incorp_ddCTP ddCTP present result_dCTP { New DNA Strand with Alkyne Handle and 3'-OH} incorp_dCTP:f0->result_dCTP:f0 elongation Chain Elongation Continues result_dCTP:f0->elongation result_ddCTP { New DNA Strand with Alkyne Handle and 3'-H} incorp_ddCTP:f0->result_ddCTP:f0 termination Chain Termination result_ddCTP:f0->termination

Caption: Mechanism of action for dCTP (elongation) vs. ddCTP (termination).

Comparative Performance and Applications

The choice between these two molecules is dictated entirely by the desired experimental outcome.

Feature5-Propargylamino-dCTP5-Propargylamino-ddCTP
Sugar Moiety 2'-deoxyribose2',3'-dideoxyribose
3' Position Hydroxyl (-OH) GroupHydrogen (-H) Atom
Function Chain ElongationChain Termination[3][9]
Primary Applications DNA/cDNA labeling for FISH, microarrays, pull-down assays[8][11]Sanger sequencing, fragment analysis, single-base extension assays[10][12]
Incorporation Method PCR, nick translation, random primed labeling, reverse transcription[7][8]DNA sequencing reactions, single-base extension
Polymerase Choice Tolerated by many polymerases (e.g., Taq). Family B polymerases (e.g., Pfu, KOD, VentR exo-) often show superior performance for incorporating modified nucleotides.[4][13][14]Requires polymerases with low discrimination against ddNTPs (e.g., Thermo Sequenase™).[15][16]
Downstream Chemistry Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).[5][17]The propargylamino group allows for attachment of fluorescent dyes prior to use in sequencing reactions.[12][15][18]

Experimental Protocols

Protocol 1: Two-Step DNA Labeling via PCR using 5-Propargylamino-dCTP

This protocol describes the generation of an alkyne-modified DNA probe by PCR, followed by fluorescent labeling using copper-catalyzed click chemistry (CuAAC).

Part A: PCR Incorporation of 5-Propargylamino-dCTP

  • Reaction Setup: Assemble the PCR reaction on ice. The key is to substitute a portion of the natural dCTP with 5-Propargylamino-dCTP. The optimal ratio may require titration but a 3:1 (dCTP:modified dCTP) ratio is a good starting point.

    • 5 µL 10x Polymerase Buffer

    • 1 µL 10 mM dATP

    • 1 µL 10 mM dGTP

    • 1 µL 10 mM dTTP

    • 0.75 µL 10 mM dCTP

    • 0.25 µL 10 mM 5-Propargylamino-dCTP

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1 µL DNA Template (1-10 ng)

    • 0.5 µL Taq DNA Polymerase (or a more robust Family B polymerase)[13]

    • Nuclease-Free Water to 50 µL

  • Thermal Cycling: Perform PCR with standard cycling conditions, adjusted for your primers and template.

    • Initial Denaturation: 95°C for 2 min

    • 30-35 Cycles:

      • 95°C for 30 sec

      • 55-65°C for 30 sec (adjust for primer Tm)

      • 72°C for 1 min/kb

    • Final Extension: 72°C for 5 min

  • Purification: Purify the alkyne-modified PCR product using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers. This step is critical to prevent the labeling of unused modified dNTPs.

Part B: Click Chemistry Labeling

  • Reaction Assembly: In a microfuge tube, combine:

    • 1-5 µg of alkyne-modified DNA

    • 2 µL of 10 mM Azide-modified fluorescent dye (e.g., Azide-Cy5)

    • 2 µL of 10 mM Copper(II) Sulfate (CuSO₄)

    • 2 µL of 50 mM Sodium Ascorbate (prepare fresh)

    • Nuclease-Free Water to 20 µL

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[19] The reaction is highly efficient and often complete within this timeframe.[6]

  • Final Purification: Purify the now-fluorescently labeled DNA probe using a purification kit, spin column, or ethanol precipitation to remove the catalyst and excess dye. The labeled probe is now ready for use in applications like FISH.

Protocol 2: Conceptual Workflow for Sanger Sequencing using Dye-Labeled 5-Propargylamino-ddCTP

This protocol outlines the core principle of a dye-terminator sequencing reaction. In practice, this is often performed using optimized commercial kits.

  • Reaction Setup: A single reaction tube contains all necessary components. The ratio of dNTPs to ddNTPs is critical; a high ratio ensures that strands of several hundred nucleotides can be synthesized before termination occurs.[10]

    • DNA Template (e.g., purified plasmid or PCR product)

    • Sequencing Primer

    • DNA Polymerase (e.g., Thermo Sequenase™)

    • All four dNTPs (dATP, dGTP, dCTP, dTTP) at a high concentration.

    • A small, limiting amount of dye-labeled 5-Propargylamino-ddCTP (e.g., ddCTP-Cy5).[20] (In a full sequencing run, all four ddNTPs, each with a different colored dye, would be included).[10]

  • Cycle Sequencing: The reaction undergoes thermal cycling, similar to PCR but often with a linear amplification of fragments.

    • During the extension phase, the polymerase incorporates dNTPs to extend the primer.

    • Occasionally, by chance, the polymerase will incorporate a dye-labeled ddCTP instead of a dCTP opposite a guanine on the template strand.[10]

    • This incorporation immediately terminates synthesis for that specific DNA strand.

  • Product Generation: Over many cycles, a collection of DNA fragments is generated. Each fragment has the same starting point (the primer) but a different endpoint, corresponding to every cytosine position in the newly synthesized strand. Each of these terminated fragments is labeled with the fluorescent dye.

  • Purification & Analysis: The reaction products are purified to remove unincorporated dye-terminators. The fragments are then separated by size with single-base resolution using capillary electrophoresis. A laser excites the dye at the end of each fragment, and a detector reads the color to determine the terminal base, thereby revealing the DNA sequence.[10]

Choosing the Right Tool for the Job

  • To label an entire DNA probe for visualization or capture (e.g., FISH, Southern blotting, pull-downs): Choose 5-Propargylamino-dCTP . Its ability to be incorporated multiple times throughout a DNA strand without halting synthesis allows for a high density of labeling, leading to strong signal amplification.

  • To determine the sequence of a DNA template or for applications requiring precise single-base termination: Choose 5-Propargylamino-ddCTP . Its chain-terminating property is not a limitation but its specific, intended function for sequencing and fragment analysis applications.

Conclusion

The distinction between 5-Propargylamino-dCTP and 5-Propargylamino-ddCTP is a classic example of how a subtle molecular change—the presence or absence of a single hydroxyl group—can lead to profoundly different functionalities and applications in molecular biology. Understanding this core difference is essential for researchers to properly design experiments for robust DNA labeling, sensitive detection, and accurate sequencing. By leveraging the chain-elongating properties of the dCTP analog and the chain-terminating nature of its ddCTP counterpart, scientists can continue to probe and understand the complexities of the genome.

References

  • Brainly. (2023, May 31). Notice the structural difference between the DNA nucleotides: dCTP (deoxy-CTP) and ddCTP (dideoxyCTP). Then. [Link]

  • Cellco. (2023, June 29). 5-Propargylamino-dCTP - Solution. [Link]

  • Fiveable. (2025, August 15). DdCTP: Organic Chemistry Study Guide. [Link]

  • baseclick. dCTP: Role, Applications, and Importance in DNA Synthesis. [Link]

  • Jena Bioscience. 5-Propargylamino-dCTP. [Link]

  • Rosenblum, B. B., et al. (1997). Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to 'direct-load' DNA sequencing. Nucleic Acids Research, 25(22), 4500–4504. [Link]

  • ResearchGate. (n.d.). Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to 'direct-load' DNA sequencing. [Link]

  • metabion. Click Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of ddCTP and dCTP complexes. A and B, two views comparing.... [Link]

  • Rang, F. J., et al. (2011). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 39(8), e52. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Wang, H., et al. (2003). Click Chemistry to Construct Fluorescent Oligonucleotides for DNA Sequencing. Bioconjugate Chemistry, 14(3), 697–701. [Link]

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. [Link]

  • Jena Bioscience. CLICK-functionalized Nucleotides for DNA Labeling. [Link]

  • Jena Bioscience. 5-Propargylamino-dCTP-Cy3. [Link]

  • Jena Bioscience. 5-Propargylamino-ddCTP-Cy5. [Link]

  • Kath-Schorr, S. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(4), 695-704. [Link]

  • Jena Bioscience. 5-Propargylamino-ddCTP-Cy3. [Link]

  • Jena Bioscience. 5-Propargylamino-ddCTP-6-FAM. [Link]

  • Jena Bioscience. 5-Propargylamino-ddCTP-5/6-TAMRA. [Link]

  • Jena Bioscience. 5-Propargylamino-ddCTP. [Link]

  • Glemžaitė, M. (2020). The utility of modified nucleotides for high-throughput nucleic acid analysis. Vilnius University. [Link]

  • bioRxiv. (2023, March 22). Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency. [Link]

  • Ju, J., et al. (2006). An Integrated System for DNA Sequencing by Synthesis Using Novel Nucleotide Analogues. Columbia University. [Link]

  • Google Patents. (2009).

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Safety Operating Guide

5-Propargylamino-ddCTP (trisodium) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful data acquisition; it encompasses the entire lifecycle of your reagents, from precise operational handling to rigorous environmental stewardship.

5-Propargylamino-ddCTP (trisodium) is an indispensable dideoxynucleotide analog utilized primarily as a chain terminator in Sanger sequencing and as a highly reactive precursor for synthesizing fluorescently labeled nucleotides (e.g., cyanine dye conjugates) ()[1]. While its propargylamino linker provides a rigid spacer that minimizes steric hindrance within the DNA polymerase active site, its chemical nature demands stringent operational and disposal protocols to ensure both experimental reproducibility and laboratory safety.

This guide provides a self-validating, mechanistic approach to the handling, utilization, and proper disposal of 5-Propargylamino-ddCTP.

I. Physicochemical Profiling & Logistical Data

To handle this reagent safely, one must first understand its physical parameters. The trisodium salt formulation is explicitly chosen over the free acid form because the free acid is highly susceptible to hydrolytic degradation. The trisodium salt ensures long-term stability and consistent biological activity ()[2].

PropertySpecificationOperational & Disposal Implication
Chemical Name 5-Propargylamino-ddCTP (trisodium)Trisodium salt prevents degradation; requires aqueous waste segregation.
Molecular Formula C₁₂H₁₉N₄O₁₂P₃ (free acid)High phosphate content necessitates specialized EH&S environmental processing ()[3].
Molecular Weight 504.22 g/mol (free acid)Critical for precise molarity calculations during downstream dye conjugation ()[3].
Storage Temperature -20 °CPrevents spontaneous dephosphorylation. Short-term ambient exposure is permissible up to 1 week ()[3].
Spectroscopic Data λmax 294 nm, ε 9.3 L mmol⁻¹ cm⁻¹Enables precise quantification via UV-Vis spectroscopy in Tris-HCl pH 7.5 ()[3].
CAS Number 114748-56-0Mandatory identifier for EH&S waste labeling and regulatory compliance ()[4].

II. Pre-Disposal: Operational Workflow for Dye Conjugation

Before discussing disposal, it is critical to outline the operational workflow, as the downstream application dictates the ultimate waste stream. The primary amine on the propargyl linker is designed for nucleophilic attack on NHS-ester fluorescent dyes.

Step-by-Step Methodology: NHS-Ester Conjugation

  • Buffer Exchange (Causality): 5-Propargylamino-ddCTP is typically supplied in Tris-HCl (pH 7.5) ()[3]. Tris contains primary amines that will aggressively compete with the nucleotide for the NHS-ester dye. Action: Lyophilize the required aliquot and resuspend in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Nucleophilic Attack: Add a 5-fold molar excess of your chosen NHS-ester dye (e.g., Cy3-NHS). Incubate at room temperature for 2 hours in the dark. Causality: The pH 8.5 environment ensures the aliphatic amine on the propargyl linker remains unprotonated, maximizing its nucleophilicity to form a stable amide bond.

  • Self-Validation: Measure the absorbance of the reaction mixture at 294 nm (nucleotide) and the respective dye wavelength (e.g., 550 nm for Cy3) to confirm the degree of labeling (DOL) before proceeding to purification.

III. Comprehensive Disposal & Waste Management Plan

Improper disposal of modified nucleotides and their conjugated fluorophores can lead to environmental phosphate loading and toxic organic accumulation. The following self-validating protocol ensures full compliance with Resource Conservation and Recovery Act (RCRA) principles.

Step 1: Reaction Quenching and Deactivation

Active polymerases and unreacted nucleotides can cause uncontrolled amplification or environmental biological interactions if disposed of directly.

  • Action: Add EDTA to the completed reaction mixture to a final concentration of 20 mM.

  • Causality: EDTA strongly chelates divalent cations (Mg²⁺), which are essential cofactors for DNA polymerases. This effectively halts all enzymatic activity.

  • Validation: Run a 1 µL aliquot on a 2% agarose gel to confirm that no further chain elongation is occurring.

Step 2: Waste Segregation Logic

Mixing aqueous buffer waste with organic fluorescent dyes or formamide violates hazardous waste guidelines and creates volatile hazards.

WasteLogic Start Completed Reaction (5-Propargylamino-ddCTP) Quench Quench with 20mM EDTA (Chelates Mg2+) Start->Quench Decision Contains Fluorescent Dyes or Organics? Quench->Decision Aqueous Aqueous Waste Stream (Non-RCRA Hazardous) Decision->Aqueous No (Buffer Only) Organic Organic Waste Stream (Halogenated/Mixed) Decision->Organic Yes (e.g., Cy3/Cy5) Bio Biohazardous Waste (Autoclave / Bleach) Decision->Bio Infectious Templates EHS EH&S Collection & High-Temp Incineration Aqueous->EHS Organic->EHS Bio->EHS

Decision matrix for the segregation and disposal of 5-Propargylamino-ddCTP waste streams.

Step 3: Containerization and Storage
  • Action: Transfer the segregated waste into High-Density Polyethylene (HDPE) carboys. Store in secondary containment at room temperature, strictly isolated from strong acids.

  • Causality: HDPE is chemically inert to both the slightly alkaline Tris buffers (pH 7.5) and most standard organic solvents used in sequencing. Strong acids must be avoided as they can precipitate the nucleotide trisodium salts and potentially react with other buffer components to release toxic gases.

Step 4: Labeling and EH&S Handoff
  • Action: Label containers explicitly with full chemical names. Do not use abbreviations.

    • Example Label: "Aqueous Hazardous Waste: Contains <1% 5-Propargylamino-ddCTP trisodium (CAS 114748-56-0), 50mM Tris-HCl, 20mM EDTA."

  • Action: Submit the sealed, labeled containers to your institutional Environmental Health and Safety (EH&S) department for high-temperature incineration. Do not pour any nucleotide solutions down the sink, regardless of concentration.

IV. References

  • Jena Bioscience. "5-Propargylamino-ddCTP, Cytidines labeled with free Amino groups (-NH2)." Jena Bioscience. Available at:[Link]

  • NextSDS. "5-Propargylamino-ddCTP — Chemical Substance Information (CAS 114748-56-0)." NextSDS Database. Available at:[Link]

Sources

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